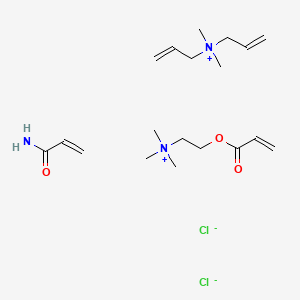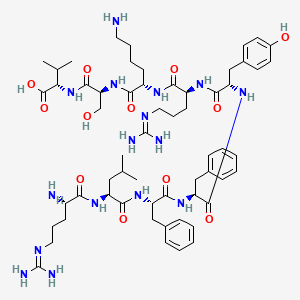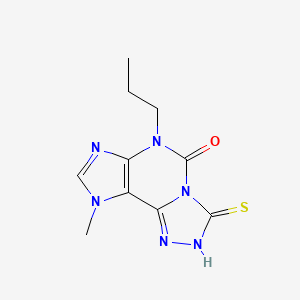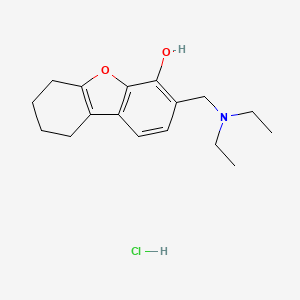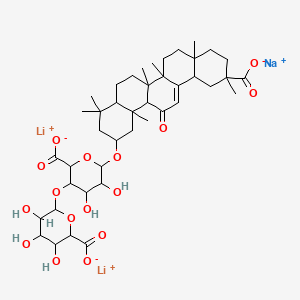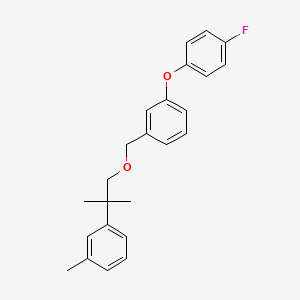
Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a fluorophenoxy group and a propoxy group containing a methylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-fluorophenol with benzyl chloride to form 4-fluorophenyl benzyl ether. This intermediate is then subjected to further reactions, such as Friedel-Crafts alkylation, to introduce the propoxy group with the methylphenyl substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- include:
- Benzene, 1-(4-chlorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)-
- Benzene, 1-(4-bromophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)-
- Benzene, 1-(4-methylphenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)-
Uniqueness
The uniqueness of Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- lies in its specific substituents, which confer distinct chemical and physical properties. The presence of the fluorophenoxy group, for example, can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
80843-88-5 |
|---|---|
Molekularformel |
C24H25FO2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1-fluoro-4-[3-[[2-methyl-2-(3-methylphenyl)propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H25FO2/c1-18-6-4-8-20(14-18)24(2,3)17-26-16-19-7-5-9-23(15-19)27-22-12-10-21(25)11-13-22/h4-15H,16-17H2,1-3H3 |
InChI-Schlüssel |
ZEVJRIVBMWKVPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


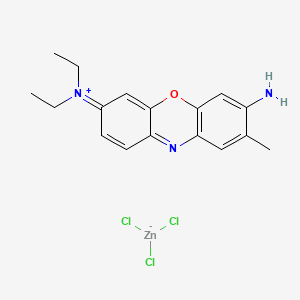


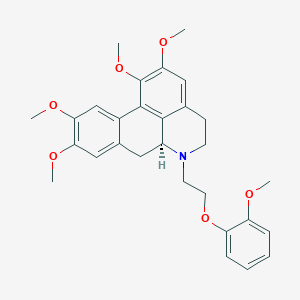

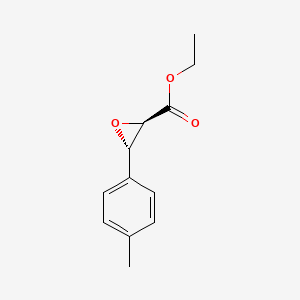
![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
